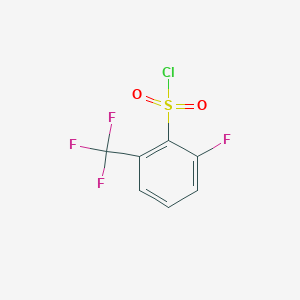
2-Fluoro-6-trifluoromethylphenylsulfonyl chloride
描述
2-Fluoro-6-trifluoromethylphenylsulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF4O2S and its molecular weight is 262.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols .
Mode of Action
The mode of action of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride involves the reaction of the compound with its targets. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound’s interaction with its targets leads to the formation of sulfonamides, sulfonic esters, and sulfonic acids .
Biochemical Pathways
The compound’s trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .
Result of Action
The compound’s reactivity suggests it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and stability .
生物活性
2-Fluoro-6-trifluoromethylphenylsulfonyl chloride (CAS No. 405264-04-2) is an organofluorine compound characterized by a sulfonyl chloride functional group attached to a fluorinated aromatic ring. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include both fluoro and trifluoromethyl groups. These characteristics significantly influence its chemical reactivity and biological properties, making it a valuable building block for synthesizing novel bioactive molecules.
- Molecular Formula : C7H3ClF4O2S
- Molecular Weight : 262.61 g/mol
- Functional Groups : Sulfonyl chloride, trifluoromethyl, and fluoro groups.
The presence of the trifluoromethyl group is particularly noteworthy as it is commonly found in many pharmaceuticals, enhancing potency and metabolic stability.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of pharmaceutical development, particularly for its antibacterial and antifungal properties. Its derivatives have shown potential in targeting specific biological pathways, leading to therapeutic applications in treating various diseases.
The mechanism of action involves the compound's reactivity with various nucleophiles, where the electrophilicity is enhanced due to the presence of fluorine atoms. This increased reactivity facilitates the introduction of the sulfonyl group into organic molecules, which can modify their physical and chemical properties for various applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, studies have shown that compounds synthesized from this sulfonyl chloride can inhibit the growth of specific bacterial strains at low concentrations, demonstrating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
A notable study explored the SAR of related compounds, identifying key structural features that enhance biological activity. The study reported that variations in the position of substituents on the aromatic ring significantly influenced potency against bacterial targets. For instance, compounds with substitutions at specific positions exhibited IC50 values ranging from 3 to 19 μM against anthrax lethal factor (LF), indicating effective inhibition .
| Compound Name | IC50 Value (μM) | Structural Features |
|---|---|---|
| Compound A | 3.0 | Disubstituted biphenyl derivative |
| Compound B | 3.8 | Contains a chlorine group at meta position |
| Compound C | 19 | Simple phenyl structure without additional substitutions |
Applications in Drug Development
The incorporation of this compound into drug formulations is being explored for its ability to enhance bioavailability and therapeutic efficacy. Its derivatives are being synthesized to create new classes of antibiotics and antifungals that could address resistance issues in current treatments.
属性
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCAQQGQZZLRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














